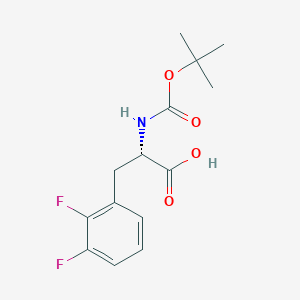

Boc-2,3-Difluoro-L-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight |

301.29 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

Boc-2,3-Difluoro-L-Phenylalanine CAS number 266360-64-9

<-40> An In-depth Technical Guide to Boc-2,3-Difluoro-L-Phenylalanine

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-2,3-difluoro-L-phenylalanine (Boc-2,3-Difluoro-L-Phe-OH), a synthetic amino acid derivative increasingly utilized in peptide chemistry and drug discovery. The strategic placement of two fluorine atoms on the phenyl ring introduces unique physicochemical properties that can be leveraged to enhance the conformational stability, metabolic resistance, and binding affinity of novel peptide therapeutics. This document details the molecule's properties, the strategic rationale for its use, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and relevant analytical methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of fluorinated amino acids in their work.

Introduction: The Strategic Value of Fluorination in Peptide Design

The selective introduction of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry.[1][2] Fluorinated amino acids, while rare in nature, have become pivotal building blocks for both small molecules and peptide-based therapeutics.[3][4] The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's properties without introducing significant steric bulk.[5]

This compound is a prime example of a "fluorine-edited" building block. It combines two critical features:

-

The Boc Protecting Group: The acid-labile tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino function, a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[6][7]

-

Vicinal Difluorination: The presence of fluorine atoms at the 2- and 3-positions of the phenyl ring creates a unique electronic and conformational profile. This modification can alter pKa, induce specific peptide backbone conformations, enhance metabolic stability by blocking sites of enzymatic oxidation, and modulate protein-ligand interactions through novel non-covalent forces like anion-π or halogen bonding.[5][8]

This guide will explore the practical application and underlying chemical principles of using this valuable synthetic amino acid.

Physicochemical & Structural Data

A clear understanding of the fundamental properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 266360-64-9 | [9][10] |

| Molecular Formula | C14H17F2NO4 | [9][10] |

| Molecular Weight | 301.29 g/mol | [9][11] |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid | [9] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Purity | Commercially available at ≥95% | [9] |

| Storage | Store at 2-8°C to ensure long-term stability |

The Impact of 2,3-Difluorination on Peptide Properties

The decision to incorporate a non-canonical amino acid like 2,3-difluoro-L-phenylalanine is driven by the desire to rationally engineer specific properties into a peptide. The vicinal fluorine atoms offer a multi-faceted approach to peptide optimization.

Conformational Control

The strong electron-withdrawing nature of fluorine can influence the torsional angles of the peptide backbone and restrict the rotational freedom of the amino acid side chain. This "conformational constraint" can pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[12][13] For instance, fluorination can stabilize specific secondary structures like β-turns or helical motifs that are crucial for receptor recognition.

Enhanced Metabolic Stability

A primary challenge in developing peptide drugs is their rapid degradation by proteases.[14] Aromatic rings, like that of phenylalanine, are common sites for metabolic oxidation by cytochrome P450 enzymes. The strong, stable carbon-fluorine (C-F) bonds at the 2- and 3-positions can effectively block these sites of metabolism, thereby increasing the peptide's in vivo half-life.[4][15] However, it is important to note that the impact of fluorination on proteolytic stability is complex and not always predictable, depending on the specific enzyme and the position of the substitution relative to the cleavage site.[14]

Modulation of Binding Interactions

Fluorine substitution significantly alters the electronic distribution of the aromatic ring. This can fine-tune key binding interactions:

-

π-π Stacking: The electron-poor nature of the difluorinated ring can enhance interactions with electron-rich aromatic residues (e.g., Tryptophan) in a binding pocket.

-

CH-π Interactions: Fluorination can strengthen interactions between the aromatic ring and aliphatic side chains.[8][16]

-

Novel Interactions: The polarized C-F bond can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor, offering unique binding possibilities not available to the native phenylalanine residue.

Caption: Strategic benefits of incorporating 2,3-Difluoro-L-Phenylalanine.

Experimental Protocols

The following sections provide validated, step-by-step protocols for the incorporation and subsequent handling of this compound in a standard peptide synthesis workflow.

Protocol: Incorporation via Boc-SPPS

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain anchored on a Merrifield resin. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy uses an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection, which are removed later.[6][17]

Materials:

-

Peptidyl-resin (e.g., H-Gly-Merrifield resin)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Workflow:

-

Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.

-

Boc Deprotection (Acidolysis):

-

Agitate for 2 minutes, drain.

-

Add a fresh solution of 50% TFA in DCM.

-

Agitate for 20-30 minutes. Drain the solution.

-

Causality: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group, exposing the N-terminal amine for the next coupling step, while leaving benzyl-based side-chain protecting groups intact.[7]

-

Washing: Wash the resin sequentially with DCM (3x), MeOH (2x), and DCM (3x) to thoroughly remove residual TFA and byproducts.

-

Neutralization:

-

Wash the resin with a solution of 5% DIPEA in DCM (2x, 2 minutes each).[17]

-

Causality: The deprotected N-terminal amine exists as a TFA salt. Neutralization with a non-nucleophilic base like DIPEA is critical to generate the free amine, which is the active nucleophile required for the subsequent coupling reaction.

-

-

Washing: Wash the resin with DCM (3x) to remove excess base.

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add an activating agent such as DCC (3 eq) or a uronium-based reagent like HBTU/HATU (3 eq) along with DIPEA (6 eq).

-

Caution: The electronegativity of fluorine can sometimes decrease the reactivity of the system, potentially leading to lower yields.[3] Using a highly efficient coupling reagent like HATU is recommended.

-

Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.

-

Agitate at room temperature for 2-4 hours.

-

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

Cycle Completion: The resin now bears the newly coupled Boc-2,3-Difluoro-L-Phe residue and is ready for the next deprotection/coupling cycle or final cleavage.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. marioschubert.ch [marioschubert.ch]

- 9. This compound 95% | CAS: 266360-64-9 | AChemBlock [achemblock.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Boc-3,4-difluoro-L-phenylalanine | C14H17F2NO4 | CID 7020829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. chempep.com [chempep.com]

Technical Guide: Structural Analysis of Boc-2,3-Difluoro-L-Phenylalanine

Topic: Structural Analysis of Boc-2,3-Difluoro-L-Phenylalanine Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 266360-64-9) is a specialized fluorinated amino acid derivative critical for medicinal chemistry and peptide engineering.[1][2][3] The introduction of fluorine atoms at the 2,3-positions of the phenyl ring imparts unique electronic properties, enhances metabolic stability against proteases, and serves as a sensitive

This guide provides a rigorous structural analysis framework. Unlike standard phenylalanine derivatives, the 2,3-difluoro substitution pattern presents specific spectroscopic challenges—most notably the strong vicinal fluorine-fluorine coupling—that must be validated to ensure isomeric purity. This document outlines the self-validating protocols required to confirm identity, chemical purity, and stereochemical integrity.

Molecular Architecture & Electronic Properties

The compound consists of an L-phenylalanine backbone protected at the

Key Structural Features[1][4][5]

-

Vicinal Fluorines: The 2,3-difluoro motif creates a distinct electronic environment. The close proximity of the fluorine atoms results in a significant through-bond spin-spin coupling (

), which is the primary diagnostic feature distinguishing it from 2,4-, 2,5-, or 3,4-isomers. -

Boc Rotamers: The carbamate bond of the Boc group exhibits restricted rotation on the NMR timescale, often manifesting as "rotameric splitting" (broadening or doubling of peaks) in

and -

Chiral Center: The L-configuration (

-enantiomer) at the

Diagram: Structural Validation Workflow

The following workflow illustrates the logical progression from crude material to certified standard.

Figure 1: Comprehensive structural validation workflow for this compound.

Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Strategy

The definitive identification of the 2,3-isomer relies on

Expected NMR Parameters (in DMSO-

)

The following table summarizes the diagnostic signals. Note that chemical shifts may vary slightly based on concentration and temperature.

| Nucleus | Signal Region ( | Multiplicity | Coupling ( | Structural Assignment |

| -138 to -142 | ddd / m | F-2 (Ortho) | ||

| -155 to -160 | ddd / m | F-3 (Meta) | ||

| 1.35 | Singlet | - | Boc Methyls (9H) | |

| 2.90 - 3.20 | Multiplet | |||

| 4.10 - 4.30 | Multiplet | - | ||

| 7.00 - 7.30 | Multiplet | - | Aromatic Protons (3H) |

Expert Insight: The presence of a large coupling constant (

Mass Spectrometry (MS)[7]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Ion:

is typically the base peak due to the labile nature of the Boc group under acidic conditions. -

Diagnostic Fragment: Loss of the Boc group (

) is common if in-source fragmentation occurs.-

Calculated MW: 301.29 Da[4]

-

Expected

: 324.28 Da

-

Chromatographic Purity & Chiral Integrity

Purity analysis must separate the target compound from potential regioisomers (e.g., 2,4-difluoro) and the D-enantiomer.

Method 1: Reverse-Phase HPLC (Chemical Purity)

This method ensures the removal of synthetic byproducts and deprotected species (free amino acid).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[5]

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

-

Acceptance Criteria: Purity

(Area under curve).

Method 2: Chiral HPLC (Enantiomeric Excess)

Determining the enantiomeric excess (

-

Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

-

Mobile Phase (Normal Phase): Hexane : Isopropanol (90:10) + 0.1% TFA.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Temperature: 25°C.

-

Validation: Inject a racemic standard (DL-mixture) first to establish separation resolution (

). -

Target:

.

Differentiation of Regioisomers (Logic Tree)

Regioisomers (2,4-; 2,5-; 3,4-difluoro) are common impurities in the starting materials. The following logic tree utilizes

Figure 2: Logic tree for differentiating difluorophenylalanine isomers using

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration-dependent aggregation.

-

Solvent: Use DMSO-

(99.9% D). CDCl -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a glass wool plug within the pipette to remove suspended solids (crucial for baseline flat

F spectra). -

Acquisition:

-

Run

F NMR without proton decoupling first to observe F-H couplings, then with decoupling if simplification is needed. -

Set relaxation delay (

) to

-

Protocol B: Handling Boc-Amino Acids

Objective: Prevent deprotection or racemization.

-

Storage: Store at 2–8°C. Allow to warm to room temperature in a desiccator before opening to prevent condensation.

-

Solubility: Soluble in organic solvents (DCM, EtOAc, DMF). Avoid strong acids (TFA, HCl) unless deprotection is intended.

-

Stability: The Boc group is acid-labile. Ensure all HPLC mobile phases containing TFA are prepared fresh to prevent pH drift that might degrade the sample during long sequences.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7020829, Boc-3,4-difluoro-L-phenylalanine (Analog Reference). Retrieved from [Link]

-

Royal Society of Chemistry (2022). 19F-centred NMR analysis of mono-fluorinated compounds. (Methodology for coupling constant analysis).[6] Retrieved from [Link]

Sources

- 1. (Boc)2-[12]aneN3-CH2COOH | CAS#:1367281-19-3 | Chemsrc [chemsrc.com]

- 2. This compound [266360-64-9] | Chemsigma [chemsigma.com]

- 3. thelabchemical.com [thelabchemical.com]

- 4. This compound 95% | CAS: 266360-64-9 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

A Technical Guide to the Solubility of Boc-2,3-Difluoro-L-Phenylalanine in Organic Solvents

Introduction: The Significance of Boc-2,3-Difluoro-L-Phenylalanine in Modern Drug Discovery

This compound is a non-canonical amino acid of significant interest in pharmaceutical research and development. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of peptides and small molecule therapeutics.[1][2] These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.[2] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for the controlled and sequential assembly of amino acid building blocks.[3][]

A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization in synthetic workflows.[5] Solubility dictates the choice of reaction conditions, purification strategies, and ultimately, the efficiency and scalability of synthetic processes. This guide provides an in-depth exploration of the factors governing the solubility of this fluorinated amino acid, outlines a robust protocol for its experimental determination, and offers insights to aid researchers in its practical application.

Theoretical Framework: Factors Influencing the Solubility of this compound

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key determinants of solubility are its molecular structure, the nature of the Boc protecting group, the influence of the difluoro-phenyl moiety, and the properties of the organic solvent.

The Role of the Amino Acid Core and the Boc Protecting Group

Amino acids in their unprotected form exist as zwitterions, possessing both a positive and a negative charge.[6] This ionic character generally leads to good solubility in polar solvents like water and poor solubility in non-polar organic solvents.[6] The introduction of the bulky and lipophilic tert-butyloxycarbonyl (Boc) group to the alpha-amino group fundamentally alters this dynamic. The Boc group masks the positive charge of the amino group, thereby reducing the zwitterionic character and increasing the overall hydrophobicity of the molecule. This modification generally enhances solubility in a broader range of organic solvents.[7]

The Impact of Phenyl Ring Fluorination

The substitution of two hydrogen atoms with fluorine on the phenyl ring introduces several significant changes to the molecule's properties:

-

Increased Polarity: Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized.[1] This introduces localized dipoles that can influence intermolecular interactions.

-

Altered Lipophilicity: While a single fluorine substitution can sometimes increase lipophilicity, the presence of multiple fluorine atoms can decrease it due to the dominant polar effects.[1] This can modulate the solubility in both polar and non-polar solvents.

-

Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, potentially influencing interactions with protic solvents.[1]

Solvent Properties and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental principle in predicting solubility. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective.

-

Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, Acetonitrile): These solvents possess significant dipole moments but do not have acidic protons. They are generally good solvents for a wide range of organic compounds, including Boc-protected amino acids.[8] Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are particularly effective at solvating peptide chains and are commonly used in solid-phase peptide synthesis.[8]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are relatively non-polar solvents that are effective at dissolving many organic compounds. Dichloromethane (DCM) is a common solvent for Boc-protected amino acids due to its ability to dissolve the starting materials and swell polystyrene-based resins used in peptide synthesis.[8] Qualitative data suggests that the related compound, Boc-L-2-F-Phenylalanine, is soluble in chloroform and dichloromethane.[3]

-

Ethers (e.g., Tetrahydrofuran): Tetrahydrofuran (THF) is a moderately polar aprotic solvent that can be useful in specific applications.[8]

-

Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. While amino acids themselves have some solubility in aqueous alcohol mixtures, the increased hydrophobicity from the Boc group and the phenyl ring may limit solubility in lower alcohols alone.[9][10]

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Assessment

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | DMF, NMP, DMSO, Acetonitrile | High to Moderate | These solvents are effective at solvating polar organic molecules and are standard in peptide synthesis where Boc-protected amino acids are frequently used.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | DCM is a common solvent for Boc-protected amino acids.[8] The related Boc-2-fluoro-L-phenylalanine is reported to be soluble in DCM and chloroform.[3] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is less polar than DMF or DMSO, which may result in lower solubility. |

| Alcohols | Methanol, Ethanol | Moderate to Low | The hydrophobic nature of the Boc group and the difluorophenyl ring may limit solubility in these polar protic solvents.[9] |

| Non-Polar Hydrocarbons | Hexanes, Toluene | Low to Insoluble | The presence of the polar carboxylic acid and the difluorophenyl group makes solubility in non-polar hydrocarbon solvents unlikely. The lack of attraction between the solvent and the solute would not overcome the solid-state forces.[6] |

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The "excess solid" or "shake-flask" method is a reliable approach for measuring equilibrium solubility.[11][12]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). It is crucial to maintain a constant temperature.[13]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant. This step is critical to avoid aspirating solid particles.[12]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This removes any remaining microscopic particles.

-

Accurately weigh the filtered aliquot.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

-

Alternative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solution with a known volume of the solvent.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion and Practical Recommendations

A comprehensive understanding of the solubility of this compound is paramount for its successful application in research and development. While specific quantitative data is not widely published, a reasoned estimation based on chemical principles suggests good solubility in polar aprotic and chlorinated solvents. For critical applications, the experimental determination of solubility using a robust protocol, such as the shake-flask method outlined in this guide, is strongly recommended.

Researchers should consider the following practical points:

-

Solvent Purity: The purity of the solvent can significantly impact solubility measurements. Always use high-purity, anhydrous solvents when appropriate.[13]

-

Temperature Control: Solubility is temperature-dependent. Ensure precise and consistent temperature control throughout the experiment.[13][14]

-

Equilibration Time: Verify that the system has reached equilibrium to obtain accurate thermodynamic solubility data.

-

Analytical Method Validation: If using HPLC or other instrumental methods, ensure the analytical method is properly validated for accuracy and precision.

By applying the principles and methodologies described in this guide, researchers can confidently navigate the challenges associated with the solubility of this important fluorinated amino acid, thereby streamlining synthetic processes and accelerating drug discovery efforts.

References

-

solubility experimental methods.pptx. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

-

The Chemical Properties and Synthesis of Boc-L-2-F-Phenylalanine. (2026, February 12). Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

-

Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC. Retrieved from [Link]

-

Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure. Retrieved from [Link]

-

1-Fluorononane - Solubility of Things. Retrieved from [Link]

-

-

Backgrounds of Amino Acids - Chemistry LibreTexts. (2022, July 4). Retrieved from [Link]

-

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. Retrieved from [Link]

-

Boc-3,4-difluoro-L-phenylalanine | C14H17F2NO4 | CID 7020829 - PubChem. Retrieved from [Link]

-

THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION - ResearchSpace@UKZN. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

N-BOC-3-Fluoro-D-phenylalanine from MedChemExpress | Biocompare.com. (2015, January 1). Retrieved from [Link]

-

Boc-Phe-OH [13734-34-4] - Aapptec Peptides. Retrieved from [Link]

-

Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Retrieved from [Link]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 5. rheolution.com [rheolution.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. lifechemicals.com [lifechemicals.com]

- 12. raytor.com [raytor.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

Strategic Sourcing and Technical Utilization of Boc-2,3-Difluoro-L-Phenylalanine

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Peptide Scientists, and Procurement Specialists in Drug Discovery. Subject: CAS 266360-64-9 (Boc-2,3-Difluoro-L-Phenylalanine)[1][2][3][4][5]

Executive Summary: The Strategic Value of the 2,3-Motif

In the landscape of non-canonical amino acids (ncAAs), This compound (CAS: 266360-64-9) occupies a critical niche. Unlike its more common counterparts (4-fluoro or 3,4-difluoro), the 2,3-substitution pattern offers unique steric and electronic advantages.

-

Metabolic Blockade: The 2- and 3-positions are frequent sites for oxidative metabolism (e.g., hydroxylation by Cytochrome P450). Fluorination at these sites effectively "cages" the phenyl ring against Phase I metabolism, extending the half-life of peptide therapeutics.

-

Conformational Control: The ortho-fluorine (position 2) induces specific side-chain rotamer preferences via electrostatic repulsion with the backbone carbonyl, locking the peptide into bioactive conformations that natural Phenylalanine cannot access.

- -NMR Probing: The distinct chemical shift of the 2,3-difluoro motif provides a sensitive environmental probe for studying protein-protein interactions without the background noise often seen with monosubstituted variants.

This guide provides a rigorous framework for sourcing, validating, and utilizing this specialized building block.

Commercial Landscape & Supplier Analysis

The supply chain for this compound is bifurcated between Stock-Keeping Specialty Vendors and Custom Synthesis Houses . Unlike commodity amino acids (e.g., Boc-Phe-OH), this analog is often synthesized on-demand due to the complexity of the fluorination chemistry.

Supplier Tiering System

| Tier | Supplier Category | Typical Profile | Recommended For |

| Tier 1 | Specialty Stockists | High probability of "In Stock" (mg to g scale). Validated CAS. | Rapid prototyping, Hit-to-Lead optimization. |

| Tier 2 | Catalog Aggregators | Lists product but sources from Tier 3. Longer lead times (2-3 weeks). | Routine procurement if Tier 1 is stocked out. |

| Tier 3 | Custom Synthesis | "Inquire" status.[6][][8] High capacity (kg scale). | Scale-up, GMP production, GLP tox batches. |

Verified Commercial Sources (CAS 266360-64-9)

Based on current inventory data, the following suppliers have established routes for this specific isomer.

-

AK Scientific (USA): Often stocks research quantities (250mg – 1g).

-

Catalog: 8988DK[6]

-

Purity: Typically ≥97%

-

-

AChemBlock (USA): Specialty block provider.

-

Enamine (Ukraine/EU): While often focused on building blocks, they possess the fluorination capabilities for this scaffold. (Check "REAL" database).

-

Chem-Impex / Sigma-Aldrich: Historically list the 2,4- and 3,4- isomers more frequently. For the 2,3- isomer, they may act as Tier 2 aggregators unless explicitly marked "Ships Today."

Sourcing Decision Logic

The following decision tree illustrates the optimal sourcing strategy to minimize project delays.

Figure 1: Strategic sourcing workflow to mitigate lead-time risks associated with rare fluorinated amino acids.

Technical Specifications & Quality Control (QC)

Upon receipt of the material, blind trust in the Certificate of Analysis (CoA) is a risk. The specific placement of fluorine atoms (2,3 vs 2,4 or 3,4) is difficult to distinguish by standard LC-MS alone due to identical molecular weights.

Mandatory QC Protocol

The "Gold Standard" Validation:

Unlike Proton NMR, Fluorine NMR is devoid of background signals and provides definitive proof of regiochemistry.

-

Solvent: Dissolve 5-10 mg in DMSO-d6.

-

Expectation:

-

2,3-Difluoro: You should observe two distinct multiplets (if the environment is chiral or diastereotopic due to the Boc-chiral center interaction) or two complex signals in the aromatic region (typically -130 to -160 ppm range).

-

Crucial Check: The coupling constants (

) for ortho-fluorines are distinct from meta/para arrangements.

-

-

Chiral Purity (ee%):

-

Perform chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Mobile Phase: Hexane/IPA (with 0.1% TFA).

-

Acceptance Criteria: >99.0% ee. Racemization is a common side effect of the fluorination process during synthesis.

-

Application Protocols: Solid Phase Peptide Synthesis (SPPS)

Incorporating this compound requires modifications to standard Boc-chemistry protocols. The electron-withdrawing nature of the fluorine atoms affects both the coupling efficiency (when it is the incoming acid) and the nucleophilicity (when it is the amine on the resin).

Electronic Impact Mechanism

-

As the Incoming Acid: The fluorines pull electron density from the aromatic ring, which inductively withdraws density from the

-carbon. This makes the activated ester (e.g., OBt/OAt ester) more electrophilic (reactive) but also more prone to hydrolysis . -

As the Resin-Bound Amine: Once deprotected, the amine is less nucleophilic than a standard Phenylalanine. This is the critical bottleneck.

Optimized Coupling Protocol (Boc Chemistry)

Reagents:

-

Coupling Reagent: HATU (preferred over HBTU due to higher reactivity).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).[11]

Step-by-Step Workflow:

-

Activation (Pre-activation is critical):

-

Dissolve Boc-2,3-F2-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6.0 eq) immediately before addition to the resin.

-

Note: Do not pre-activate for >2 minutes to avoid racemization or hydrolysis.

-

-

Coupling:

-

Add mixture to the resin.[11]

-

Time: Increase coupling time to 2 hours (vs standard 45 mins).

-

Monitoring: Perform a Kaiser Test (ninhydrin). If the beads are not 100% colorless (or if the solution is not perfectly clear), perform a double coupling .

-

-

Deprotection (TFA Step):

-

Reagent: 50% TFA in DCM (Standard Boc protocol).

-

Observation: The 2,3-difluoro group is stable to TFA. However, ensure scavengers (e.g., thioanisole) are present if sensitive residues (Met, Trp) are nearby, as the fluorinated ring does not act as a scavenger itself.

-

-

Next Amino Acid Coupling (The Bottleneck):

-

When coupling the next amino acid onto the 2,3-F2-Phe-amine:

-

Mandatory Double Coupling: The reduced nucleophilicity of the 2,3-F2-Phe amine requires driving the reaction with excess reagent (4 eq) and heat (if available/compatible, 50°C) or extended time (2 x 1 hour).

-

Reaction Pathway Diagram

Figure 2: Synthetic workflow highlighting the kinetic bottleneck at the post-deprotection stage.

References

-

National Institutes of Health (NIH). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. PMC7235966. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound 95% | CAS: 266360-64-9 | AChemBlock [achemblock.com]

- 3. (Boc)2-[12]aneN3-CH2COOH | CAS#:1367281-19-3 | Chemsrc [chemsrc.com]

- 4. This compound [266360-64-9] | Chemsigma [chemsigma.com]

- 5. thelabchemical.com [thelabchemical.com]

- 6. Search Results - AK Scientific [aksci.com]

- 8. chemscene.com [chemscene.com]

- 9. N-Boc-3,5-difluoro-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 11. Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit [mdpi.com]

Theoretical Conformational Analysis of 2,3-Difluorophenylalanine

This guide outlines the theoretical conformational analysis of 2,3-difluorophenylalanine (2,3-

Technical Whitepaper & Implementation Guide

PheExecutive Summary

The incorporation of fluorine into aromatic amino acids is a high-value strategy in drug design, offering modulation of lipophilicity, proteolytic stability, and protein-ligand binding kinetics.[1] 2,3-difluorophenylalanine (2,3-

This guide provides the theoretical framework for analyzing these restrictions, a validated computational protocol for modeling them, and the mechanistic logic for their application in stabilizing peptide backbones.

Physicochemical Framework

To accurately model 2,3-

Electronic Polarization & Dipole Moment

The C-F bond is highly polar (approx. 1.4 Debye). In 2,3-

-

Vector Addition: Unlike 1,4-difluorobenzene (where dipoles cancel), the 2- and 3-position dipoles are additive (approx.

angle), creating a strong molecular dipole directed between the two fluorines. -

Quadrupole Moment: The electron-withdrawing nature of fluorine depletes the

-electron density of the aromatic ring, inverting the quadrupole moment (positive potential above the ring center). This strengthens

Steric Parameters & Lipophilicity

-

Van der Waals Radius: Fluorine (

) is larger than Hydrogen ( -

Lipophilicity (

): Fluorination generally increases lipophilicity. 2,3-

| Property | Phenylalanine (Phe) | 2,3-Difluorophenylalanine (2,3- | Impact |

| Ring Electron Density | Electron Rich | Electron Deficient | Enhanced |

| Dipole Moment | ~0.0 D | ~2.1 D | Directional electrostatic steering |

| Steric Width | Standard | Expanded (+0.54 | Restricted rotation in tight pockets |

| H-Bond Capability | None | Weak Acceptor (C-F) | Ortho-F can accept H-bond from backbone NH |

Conformational Landscape Analysis

The critical value of 2,3-

The Ortho-Effect (2-F) and Backbone Coupling

The fluorine at the 2-position (ortho) is the primary driver of conformational restriction.

-

Proximal Interaction: The 2-F atom can form a favorable electrostatic interaction (or weak hydrogen bond) with the amide proton (

) of the -

Steric Clash: Conversely, the 2-F creates a significant steric barrier against the backbone carbonyl oxygen. This restricts the

(N-

The Vicinal Effect (2,3-Interaction)

The presence of the 3-F (meta) reinforces the restriction imposed by the 2-F.

-

Rotational Locking (

): In wild-type Phe, the ring flips rapidly (

Logic Diagram: Energy Landscape

The following diagram illustrates the causal logic between the fluorination pattern and the resulting conformational lock.

Caption: Causal flow from atomic substitution to conformational locking. The 2-F drives backbone coupling, while the combined 2,3-bulk arrests side-chain flipping.

Computational Protocol (Step-by-Step)

To model 2,3-

Phase 1: Model Construction

-

Build: Construct the 2,3-

Phe residue capped with Acetyl (N-term) and N-Methylamide (C-term) to mimic the peptide environment (Ac-2,3- -

Initial Scan: Generate conformers by rotating

(

Phase 2: Quantum Mechanical Optimization

-

Software: Gaussian 16, ORCA, or Psi4.

-

Theory Level: Density Functional Theory (DFT) is required to capture electron correlation effects.

-

Functional:M06-2X (excellent for non-covalent interactions and thermochemistry) or wB97X-D (includes dispersion corrections).

-

Basis Set:6-311+G(d,p) (diffuse functions are critical for fluorine's lone pairs).

-

-

Solvation: Use a PCM or SMD implicit solvation model (Water or Chloroform) to mimic the biological environment.

Phase 3: Calculation Workflow

Execute the following workflow to derive the rotational energy profile.

Caption: Computational pipeline for determining the Boltzmann-weighted rotameric distribution of 2,3-difluorophenylalanine.

Experimental Validation & Applications

NMR Validation

To validate the theoretical model, compare calculated shielding tensors with experimental NMR data:

-

F NMR: The 2-F and 3-F signals will show strong coupling (

-

NOE Signals: Look for Nuclear Overhauser Effects (NOE) between the 2-F and the amide proton (

), confirming the "folded" conformation predicted by the Ortho-effect.

Application: Proteolytic Stability

The theoretical analysis predicts that 2,3-

-

Electronic Deactivation: The electron-deficient ring is a poorer substrate for cation-

interactions often required in the enzyme active site. -

Steric Shielding: The restricted

rotamers prevent the peptide backbone from adopting the extended conformation necessary for the protease to access the scissile bond.

References

-

Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute. 2

-

Galles, G., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health (PMC). 3

-

Linclau, B., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. 4

-

PubChem. (2025).[5][6] 3-Fluorophenylalanine Compound Summary. National Library of Medicine. 6

-

Hunter, L., et al. (2024).[7] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. 7

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fhi.mpg.de [fhi.mpg.de]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. southampton.ac.uk [southampton.ac.uk]

- 5. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols for the Incorporation of Boc-2,3-Difluoro-L-Phenylalanine

Abstract: The incorporation of non-natural amino acids, particularly those containing fluorine, is a cornerstone of modern peptidomimetic and drug design. Fluorination can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Boc-2,3-Difluoro-L-Phenylalanine is a valuable building block, but its unique electronic and steric properties present a significant challenge for efficient peptide bond formation. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the nucleophilicity of the carboxylate, while the ortho-fluorine atom, combined with the bulky Boc protecting group, creates considerable steric hindrance. This guide provides a detailed analysis of coupling reagent selection, in-depth protocols, and troubleshooting strategies to ensure the successful incorporation of this challenging amino acid into peptide sequences.

The Challenge of "Difficult Couplings": A Mechanistic Perspective

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In solid-phase peptide synthesis (SPPS), this process requires the activation of the C-terminal carboxylic acid of the incoming amino acid.[1] A coupling reagent facilitates this by converting the carboxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain anchored to the resin.[2]

The incorporation of this compound is classified as a "difficult coupling" due to two primary factors:

-

Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, in conjunction with the ortho-fluorine atom, physically obstructs the approach of the resin-bound amine to the activated carboxyl group. This is a common issue with sterically hindered amino acids.[3][4]

-

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density of the carboxyl group. This deactivation can slow down the initial activation step with the coupling reagent.

These factors necessitate the use of highly efficient coupling reagents that can rapidly form a very reactive activated species to overcome both the steric barrier and electronic deactivation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully incorporating this compound. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[2]

Carbodiimides (e.g., DIC)

Diisopropylcarbodiimide (DIC) is a common and cost-effective reagent that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is prone to rearrangement into a non-reactive N-acylurea and can lead to racemization.[1] To mitigate these side reactions and increase efficiency, additives are essential.[1][6]

-

HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt traps the O-acylisourea to form a more stable and less racemization-prone OBt active ester.[6][7] While an improvement, this method may still be too slow for highly hindered couplings.

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt.[8] Oxyma-based reagents form active esters that are generally more reactive than their OBt counterparts and demonstrate a remarkable capacity to suppress racemization, making them a superior choice for difficult sequences.[8][9]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as PyBOP, are highly effective reagents that generate OBt active esters.[2] They are known for high coupling efficiency and low racemization risk.[2] The HOAt-derived analogue, PyAOP , is even more effective for hindered couplings because it generates a more reactive OAt ester.[10][11] A key advantage of phosphonium salts is that excess reagent does not react with the free amine of the peptide chain, preventing terminal capping.[11]

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class of reagents is widely considered the most effective for difficult couplings due to their high reactivity and rapid reaction times.[9]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Like PyBOP, HBTU is based on HOBt and is a very efficient coupling reagent.[7][10] However, excess HBTU can react with the N-terminal amine to form a guanidinium cap, irreversibly terminating the peptide chain.[10]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is the HOAt-based analogue of HBTU and is the reagent of choice for the most demanding couplings.[10][12] The OAt active ester it forms is significantly more reactive than the OBt ester due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety.[12] Experimental evidence consistently shows HATU provides faster reactions and higher purity products, especially for hindered sequences.[12][13]

-

COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure.[1][10] COMU boasts coupling efficiencies comparable to HATU but is inherently safer as it avoids the potentially explosive benzotriazole scaffold of HOBt and HOAt.[1][11] It also requires only one equivalent of base for activation.[10]

Summary and Recommendation

For the specific challenge of incorporating this compound, reactivity is paramount. Therefore, aminium/uronium salts are strongly recommended.

| Reagent Class | Example(s) | Pros | Cons | Recommendation for Boc-2,3-diF-Phe |

| Carbodiimide | DIC/OxymaPure | Cost-effective; Non-explosive additive; Good racemization suppression. | Slower reaction rates compared to aminium salts; May require double coupling. | Acceptable. A good starting point if cost is a major concern. |

| Phosphonium Salt | PyAOP | High efficiency; No N-terminal capping side reaction. | Higher cost; By-products can be difficult to remove in solution phase. | Recommended. Excellent choice, particularly if capping is a concern. |

| Aminium/Uronium Salt | HATU, COMU | Highest reactivity and speed ; Excellent for hindered couplings.[12] | Higher cost; Potential for capping side reaction with HATU if used in large excess.[10] | Highly Recommended. The gold standard for ensuring maximum yield and purity. |

Experimental Protocols

The following are detailed protocols for solid-phase peptide synthesis (SPPS) on a standard polystyrene resin (e.g., MBHA or Wang resin). All procedures should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is the primary recommendation for achieving the highest coupling efficiency and minimizing side reactions.

Materials:

-

Peptide-resin with free N-terminal amine

-

This compound (3.0 eq. relative to resin substitution)

-

HATU (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Workflow Diagram:

Caption: General SPPS workflow for a single coupling cycle.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

N-terminal Deprotection: If starting with an Fmoc-protected peptide, perform standard Fmoc-deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution.

-

Pre-activation of the Amino Acid:

-

In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF.

-

Add DIPEA (6.0 eq.) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the DMF from the resin.

-

Immediately add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).[14]

-

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

-

Negative Test (blue resin, colorless solution): The coupling is complete. Proceed to the next step in your synthesis.

-

Positive Test (blue solution): The coupling is incomplete. Proceed to the troubleshooting protocol (Section 4).

-

Behind the Steps:

-

Equivalents: A slight excess of the amino acid and coupling reagent is used to drive the reaction to completion. HATU is used at a slightly lower equivalence than the amino acid to prevent wastage and minimize potential side reactions. Two equivalents of the base (relative to the amino acid) are required: one to deprotonate the amino acid's carboxylic acid and one to neutralize the HCl byproduct of the reaction.[1]

-

Pre-activation: This step is crucial. It allows for the formation of the highly reactive OAt-active ester before introducing it to the resin-bound peptide.[9] This ensures the highest possible concentration of the active species is available for the nucleophilic attack, which is critical for overcoming steric hindrance.

-

Solvent: Anhydrous DMF is the solvent of choice due to its excellent solvating properties for all reactants and its polar aprotic nature, which facilitates the reaction.[15]

Protocol 2: Cost-Effective Coupling with DIC/OxymaPure

This protocol provides a robust and more economical alternative to HATU, suitable for many applications.

Materials:

-

Peptide-resin with free N-terminal amine

-

This compound (3.0 eq.)

-

OxymaPure (3.0 eq.)

-

Diisopropylcarbodiimide (DIC) (3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure (3.0 eq.) in anhydrous DMF.

-

Add DIC (3.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

-

Drain the solvent from the resin and add the activated mixture.

-

Agitate for 2-4 hours at room temperature.

-

-

Follow steps 6-7 from Protocol 1 for washing and monitoring.

Behind the Steps:

-

Base-Free Condition: Unlike aminium salt activations, the DIC/OxymaPure method does not require an external tertiary base like DIPEA, which can help minimize base-catalyzed racemization.[1]

-

Activation Mechanism: DIC activates the carboxylic acid to form the O-acylisourea, which is immediately trapped by OxymaPure to generate the reactive Oxyma ester. This in-situ formation is highly efficient.[9]

Visualization of the HATU Activation Mechanism

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Troubleshooting and Advanced Strategies

If a Kaiser test remains positive after the initial coupling reaction, the incorporation has failed or is incomplete. The following strategies should be employed:

-

Recoupling: Immediately drain the vessel and repeat the coupling protocol with a fresh preparation of activated amino acid. This is the most common and often successful first step.

-

Increase Reaction Time/Temperature: For a second coupling attempt, extend the reaction time to 4-6 hours or increase the temperature to 40°C. Be aware that prolonged exposure to basic conditions or heat can increase the risk of racemization.

-

Solvent Change: In some cases, aggregation of the peptide chain on the resin can hinder the reaction. Switching the solvent to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, or using a mixture of DMF/DCM can be beneficial.

-

Acyl Fluoride Formation: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride represents a powerful alternative. Reagents like TFFH can generate amino acid fluorides in situ, which are small, highly reactive intermediates well-suited for coupling sterically hindered residues.[1][16]

Conclusion

The successful incorporation of this compound is a challenging but achievable task that relies on overcoming significant steric and electronic hurdles. The selection of a highly potent coupling reagent is the most critical factor for success. Uronium/aminium reagents, particularly HATU and COMU , are the gold standard and are highly recommended for their superior reactivity and speed. By employing a pre-activation strategy, carefully controlling reaction conditions, and monitoring completion with a ninhydrin test, researchers can confidently incorporate this valuable non-natural amino acid, paving the way for the development of novel peptides with enhanced therapeutic properties.

References

-

Wikipedia. Peptide synthesis. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

Request PDF. A Weak Attractive Interaction between Organic Fluorine and an Amide Group. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Li, P., & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(51), 9949–9973. [Link]

-

Organic Chemistry. DCC Coupling With HOBt Activation Mechanism. [Link]

-

Subirós-Funosas, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 6(11), 7583–7591. [Link]

- Google Patents. US9090654B2 - Boc and Fmoc solid phase peptide synthesis.

-

CSBio. Solid-phase peptide synthesis introduction. [Link]

-

Springer Nature Research Communities. α-Fluorination of carbonyls using nucleophilic fluorine. [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

-

ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

-

Taylor, A. D., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(16), 6398–6402. [Link]

-

Royal Society of Chemistry. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]

-

Der Pharma Chemica. Synthesis and characterization of a dipeptide analogue by liquid phase synthesis. [Link]

-

ResearchGate. Procedures to Improve Difficult Couplings. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. [Link]

-

Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. jpt.com [jpt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 16. blogs.rsc.org [blogs.rsc.org]

protocol for incorporating 2,3-difluorophenylalanine into peptides

Application Note: Strategic Incorporation of 2,3-Difluorophenylalanine into Peptides and Proteins

Abstract

The incorporation of 2,3-difluorophenylalanine (2,3-F

Part 1: Chemical Synthesis (SPPS)

Strategic Overview

Standard Fmoc-SPPS is the preferred method for generating peptides containing 2,3-F

-

Amide Acidity: The fluorine atoms withdraw electron density from the aromatic ring, which inductively withdraws density from the backbone amide. This makes the NH proton more acidic and a better hydrogen bond donor, potentially altering aggregation on-resin.

-

Nucleophilicity Reduction: Once the Fmoc group is removed from the N-terminus of an anchored 2,3-F

-Phe, the resulting free amine is less nucleophilic than a standard phenylalanine. Critical Step: The subsequent amino acid coupling often requires more forcing conditions (e.g., double coupling).

Materials & Reagents

-

Resin: Rink Amide (for amides) or Wang (for acids).[1] Low loading (0.3–0.5 mmol/g) is recommended to reduce aggregation.

-

Amino Acid: Fmoc-2,3-difluoro-L-phenylalanine (Fmoc-2,3-F

-Phe-OH). -

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Note: We prioritize DIC/Oxyma over HATU for the coupling of the fluorinated residue to minimize racemization, though HATU is acceptable.

-

-

Deprotection: 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).

Step-by-Step Protocol

Phase A: Coupling Fmoc-2,3-F

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection (Previous AA): Treat with 20% Piperidine/DMF (

min). Wash DMF ( -

Activation:

-

Dissolve Fmoc-2,3-F

-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF. -

Add DIC (3.0 eq).

-

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

-

Coupling: Add mixture to resin. Shake at room temperature for 60–90 minutes .

-

Expert Tip: The electron-withdrawing groups actually increase the electrophilicity of the activated ester, so this coupling is usually efficient.

-

-

Wash: DMF (

).

Phase B: Chain Elongation (The "Deactivated Amine" Step)

This is the critical failure point. The amine of 2,3-F

-

Deprotection: Remove Fmoc from the anchored 2,3-F

-Phe (Standard Piperidine protocol). -

Coupling the NEXT Amino Acid:

-

Use HATU (3.0 eq) / HOAt (3.0 eq) / DIEA (6.0 eq) .

-

Perform a Double Coupling (

min). -

Reasoning: The stronger activation of HATU/HOAt compensates for the reduced nucleophilicity of the fluorinated amine.

-

Phase C: Cleavage & Isolation

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H

O. -

Time: 2–3 hours.

-

Precipitation: Cold Diethyl Ether.

Visualization: SPPS Decision Workflow

Figure 1: SPPS workflow highlighting the specific deviation required when coupling onto the fluorinated amine.

Part 2: Biological Incorporation (Residue-Specific)

Strategic Overview

For proteins >50 amino acids, SPPS is inefficient. We utilize an auxotrophic strategy (SPI). E. coli strains auxotrophic for Phenylalanine (Phe-auxotrophs) are starved of natural Phe and supplemented with 2,3-F

Materials

-

Strain: E. coli phenylalanine auxotroph (e.g., strain KA12 or commercially available Phe-auxotrophic BL21 derivatives).

-

Media: M9 Minimal Media (supplemented with glucose, vitamins, and 19 amino acids excluding Phe).

-

Ligand: 2,3-Difluoro-L-phenylalanine (dissolved in water/NaOH, pH adjusted to 7).

Step-by-Step Protocol

-

Starter Culture: Inoculate auxotroph in LB media (containing Phe) + Antibiotic. Grow overnight at 37°C.

-

Sedimentation: Centrifuge cells (

, 10 min) to remove Phe-rich media. Wash pellet -

Resuspension (The Shift): Resuspend cells in M9 Minimal Media containing all amino acids except Phe.

-

Depletion Phase: Incubate at 37°C for 30 minutes.

-

Induction & Supplementation:

-

Add 2,3-F

-Phe (Final concentration: 0.5 – 1.0 mM). -

Add IPTG (to induce protein expression).

-

-

Expression: Incubate for 4–6 hours.

-

Note: Growth will be slower than wild-type due to the metabolic burden of the analog.

-

-

Harvest: Centrifuge and proceed to purification.

Part 3: Quality Control & Validation

HPLC Validation

Fluorination increases hydrophobicity. On a C18 Reverse Phase column, peptides containing 2,3-F

-

Expected Shift: +1 to +3 minutes (gradient dependent).

F NMR: The Self-Validating Standard

This is the gold standard for verifying incorporation.

-

Setup: Dissolve peptide in D

O or buffer with 10% D -

Internal Standard: Trifluoroacetic acid (TFA, -76.5 ppm) or Fluorobenzene (-113 ppm).

-

Observation:

-

Chemical Shift: Typically -138 to -142 ppm (relative to CFCl

). -

Splitting Pattern: The diagnostic feature of the 2,3-isomer is the strong ortho-coupling. You should observe a distinct splitting pattern (often a doublet of doublets or complex multiplet depending on resolution) characterized by the

coupling constant (

-

Quantitative Data Summary

| Parameter | Wild-Type Phe | 2,3-Difluoro-Phe | Impact on Protocol |

| Electronic Effect | Neutral | Electron Withdrawing | Deactivates N-terminal amine; requires stronger coupling for next AA. |

| Hydrophobicity | High | Higher | Increases HPLC retention time. |

| PheRS Affinity | High ( | Moderate | Requires high concentration (1mM) in media to outcompete trace Phe. |

| N/A | Unique signature for structural validation. |

References

-

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Fluorophenylalanine. BenchChem Application Notes. (2025).[2][4]

- Relevance: Provides foundational Fmoc/tBu protocols and solvent compatibility for fluorin

-

Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology. (2010).[5]

- Relevance: Validates the auxotrophic strain methodology for residue-specific incorpor

-

Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. bioRxiv. (2022).[3]

- Relevance: Discusses the fidelity of incorporation and comparison between different fluorin

-

Use of

F NMR to Probe Protein Structure and Conformational Changes. Methods in Enzymology. (2004).[6]- Relevance: Authoritative guide on using F NMR chemical shifts and relaxation times for valid

-

Binding of Fluorinated Phenylalanine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Factor Analogues to Ste2p. Biochemistry. (2010).- Relevance: Demonstrates the biological effects and binding affinity changes upon introducing 2,3-F -Phe (c

Sources

Advanced Protocol: Integration of Boc-2,3-Difluoro-L-Phenylalanine in Fmoc-based SPPS

Part 1: Strategic Overview & Chemical Logic

The "Hybrid" Paradox

Using a Boc-protected amino acid (Boc-2,3-Difluoro-L-Phenylalanine) within an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow presents a specific chemical conflict. Standard Fmoc SPPS relies on base-labile temporary protection (Fmoc) and acid-labile permanent protection (tBu, Trt, Pbf). Boc groups require strong acid (TFA) for removal.[1][]

Therefore, Boc-2,3-Difluoro-L-Phe-OH can only be effectively utilized in Fmoc SPPS in two specific scenarios:

-

N-Terminal Capping (Standard): The residue is introduced as the final amino acid at the N-terminus. The Boc group is removed simultaneously with side-chain deprotection and resin cleavage during the final TFA treatment.

-

Fragment Condensation (Advanced): The residue is used on a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl) to generate a protected peptide fragment where the Boc group remains intact for subsequent solution-phase ligation.

This protocol focuses on Scenario 1 , the most common application for generating bioactive peptides with a free N-terminus.

The Fluorine Effect: Electronic & Steric Considerations

The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring alters the physicochemical profile of the amino acid:

-

Acidity & Racemization Risk: The electron-withdrawing nature of fluorine (inductive effect) decreases the pKa of the

-proton, making the amino acid slightly more susceptible to base-catalyzed racemization during activation compared to native Phenylalanine. -

Lipophilicity: The 2,3-difluoro motif increases hydrophobicity, potentially leading to aggregation on-resin if the sequence is already hydrophobic (e.g., amyloidogenic peptides).

-

19F NMR Utility: This residue serves as a powerful, background-free NMR probe for monitoring protein-protein interactions.

Part 2: Experimental Protocol

Materials & Reagents[2][3]

-

Building Block: this compound (Boc-2,3-F2-Phe-OH).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Avoid HBTU/HATU with DIPEA to minimize racemization risk.

-

Solvent: DMF (Anhydrous, amine-free).

-

Resin: Rink Amide or Wang Resin (pre-loaded with the preceding sequence).

Workflow Diagram (Fmoc Cycles to Boc Termination)

Caption: Workflow for integrating N-terminal Boc-2,3-Difluoro-Phe into an Fmoc SPPS cycle. Note the transition from base-labile deprotection to acid-mediated global cleavage.

Step-by-Step Methodology

Step 1: Preparation of the Resin-Bound Peptide

Ensure the preceding amino acid is Fmoc-deprotected.[3]

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of secondary amine base. Critical: Residual piperidine can cause premature removal of the Fmoc group if it were present, but here it can form adducts with the activated Boc-AA.

Step 2: Activation (Base-Free Protocol)

To mitigate the increased acidity of the

-

Calculate 3.0 equivalents (relative to resin loading) of Boc-2,3-F2-Phe-OH .

-

Calculate 3.0 equivalents of Oxyma Pure .

-

Dissolve both in minimal DMF (concentration ~0.2 - 0.3 M).

-

Add 3.0 equivalents of DIC .

-

Pre-activate for exactly 2-3 minutes . Do not exceed 5 minutes to avoid N-acylurea formation.

Step 3: Coupling[]

-

Add the pre-activated mixture to the resin.[5]

-

Agitate (shake/vortex) at room temperature for 2 to 4 hours .

-

Note: Fluorinated amino acids may have slightly slower kinetics due to steric bulk or electronic repulsion.

-

-

Kaiser Test: Verify coupling efficiency. The beads should be colorless (negative for free amines).

Step 4: Global Cleavage & Deprotection

This step removes the N-terminal Boc group, all side-chain protecting groups (tBu, Pbf, Trt), and cleaves the peptide from the resin.

-

Wash resin with DCM (5x) and dry under Nitrogen.

-

Prepare Cleavage Cocktail : 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

-

Incubate resin in cocktail for 2 - 3 hours .

-

Precipitate filtrate in cold Diethyl Ether.

Part 3: Validation & Quality Control

19F NMR Spectroscopy

The most definitive test for the incorporation of 2,3-Difluoro-Phe is 19F NMR.

-

Expected Signal: Distinct multiplet signals in the range of -135 to -145 ppm (relative to CFCl3), depending on the solvent (typically D2O/Acetonitrile-d3 for peptides).

-

Purity Check: Integration of the fluorine signals should match the stoichiometry of the peptide concentration.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Racemization (D-isomer detected) | High base concentration during activation. | Switch to DIC/Oxyma (Base-free). Avoid HATU/DIPEA. Perform coupling at 0°C for the first hour. |

| Incomplete Coupling | Steric hindrance or aggregation.[7][8] | Use Double Coupling : Repeat Step 3 with fresh reagents. Increase temperature to 40°C (cautiously, monitoring racemization). |

| Boc Group Not Removed | Insufficient acid strength or time. | Ensure cleavage cocktail is fresh (TFA absorbs water). Extend cleavage time to 4 hours if the sequence is aggregated. |

| Low Solubility of AA | Hydrophobic nature of F2-Phe. | Dissolve Boc-AA in a small amount of NMP or DMSO before adding to DMF. |

Part 4: References

-

Vergel, C. & Christensen, J. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. National Institutes of Health (PMC). Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Boc/Fmoc orthogonality).

-

Albericio, F. & Tulla-Puche, J. (2008). The Use of Oxyma Pure as an Alternative to HOBt in Peptide Synthesis. Organic Process Research & Development. (Basis for base-free coupling recommendation).

Sources

Application Notes & Protocols: Unveiling Protein Structure and Dynamics with 2,3-Difluorophenylalanine via ¹⁹F NMR Spectroscopy

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool for the nuanced investigation of protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—confer exceptional sensitivity, while its virtual absence in biological systems ensures background-free spectra.[1][2][3] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electrostatic environment, making it a powerful reporter of subtle conformational changes.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of 2,3-difluorophenylalanine (2,3-diF-Phe) as a ¹⁹F NMR probe to elucidate protein structure and function. We delve into the rationale behind its selection, methods for its incorporation, and step-by-step procedures for data acquisition and analysis, tailored for researchers, scientists, and drug development professionals.

The Rationale for 2,3-Difluorophenylalanine as a Superior ¹⁹F NMR Probe

The selection of a fluorinated amino acid is a critical determinant of the success of a ¹⁹F NMR experiment. While various fluorinated phenylalanine analogs are available, 2,3-diF-Phe offers a unique combination of properties that make it an exceptional probe.

-

Enhanced Environmental Sensitivity: The two fluorine atoms on the phenyl ring of 2,3-diF-Phe create a unique electronic environment. The proximity of the two fluorine atoms to each other and their positions on the aromatic ring result in a greater sensitivity of their chemical shifts to the local electrostatic environment compared to singly fluorinated analogs.[6] This heightened sensitivity allows for the detection of more subtle conformational changes within the protein.

-

Resolved Resonances and Structural Restraints: The presence of two fluorine atoms gives rise to two distinct ¹⁹F resonances for each incorporated 2,3-diF-Phe residue. The chemical shift difference between these two fluorine atoms is highly dependent on the local environment and can provide valuable structural restraints.

-

Minimal Perturbation: Despite the presence of two fluorine atoms, 2,3-diF-Phe is structurally similar to native phenylalanine, minimizing potential perturbations to the protein's structure and function.[3][4] However, it is always crucial to validate that the labeled protein retains its native-like characteristics.[7]

Workflow for Protein Labeling with 2,3-Difluorophenylalanine

The successful incorporation of 2,3-diF-Phe into a target protein is the foundational step for any ¹⁹F NMR study. The following workflow outlines the key stages of this process.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]